molecular formula C24H26O5 B2870445 2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid CAS No. 694487-57-5

2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid

货号 B2870445
CAS 编号: 694487-57-5
分子量: 394.467
InChI 键: IRPOXEWPNXKWBH-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid is a chemical compound that belongs to the class of chromen-2-one derivatives. It is commonly known as TUDCA, which stands for Tauroursodeoxycholic acid. TUDCA has been the subject of numerous scientific studies due to its potential therapeutic benefits in various diseases. In

科学研究应用

TUDCA has been extensively studied for its potential therapeutic benefits in various diseases. It has been shown to have anti-inflammatory, anti-apoptotic, and antioxidant properties, which make it a promising candidate for the treatment of liver, neurodegenerative, and metabolic disorders.
Liver Diseases: TUDCA has been shown to have hepatoprotective effects in various liver diseases, including cholestasis, non-alcoholic fatty liver disease, and liver fibrosis. It has been shown to reduce liver damage and improve liver function by reducing inflammation and oxidative stress.
Neurodegenerative Diseases: TUDCA has been shown to have neuroprotective effects in various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. It has been shown to reduce neuronal damage and improve cognitive function by reducing inflammation and oxidative stress.
Metabolic Disorders: TUDCA has been shown to have metabolic benefits in various metabolic disorders, including obesity, diabetes, and insulin resistance. It has been shown to improve glucose metabolism and insulin sensitivity by reducing inflammation and oxidative stress.

作用机制

TUDCA exerts its therapeutic effects by modulating various cellular pathways. It has been shown to activate the ERK and AKT signaling pathways, which are involved in cell survival and proliferation. It has also been shown to inhibit the JNK and NF-κB signaling pathways, which are involved in inflammation and apoptosis.
Biochemical and Physiological Effects:
TUDCA has been shown to have various biochemical and physiological effects in different tissues and organs.
Liver: TUDCA has been shown to reduce liver damage and improve liver function by reducing inflammation and oxidative stress. It has also been shown to increase the expression of bile acid transporters and promote bile acid secretion.
Brain: TUDCA has been shown to reduce neuronal damage and improve cognitive function by reducing inflammation and oxidative stress. It has also been shown to increase the expression of neurotrophic factors and promote neuronal survival.
Adipose Tissue: TUDCA has been shown to improve glucose metabolism and insulin sensitivity by reducing inflammation and oxidative stress. It has also been shown to increase the expression of adiponectin, which is involved in glucose and lipid metabolism.

实验室实验的优点和局限性

TUDCA has several advantages and limitations for lab experiments.
Advantages: TUDCA is a stable compound that can be easily synthesized and purified. It has been extensively studied in vitro and in vivo, and its therapeutic potential has been demonstrated in various disease models.
Limitations: TUDCA has poor solubility in water, which limits its bioavailability and therapeutic efficacy. It also has a short half-life in vivo, which requires frequent dosing or sustained release formulations.

未来方向

TUDCA has several potential future directions for research.
Liver Diseases: TUDCA has the potential to be developed as a therapeutic agent for various liver diseases, including cholestasis, non-alcoholic fatty liver disease, and liver fibrosis. Future research should focus on optimizing its dosing and delivery methods to improve its efficacy and reduce its side effects.
Neurodegenerative Diseases: TUDCA has the potential to be developed as a therapeutic agent for various neurodegenerative diseases, including Alzheimer's disease, Parkinson's disease, and Huntington's disease. Future research should focus on identifying the optimal dose and treatment duration to maximize its neuroprotective effects.
Metabolic Disorders: TUDCA has the potential to be developed as a therapeutic agent for various metabolic disorders, including obesity, diabetes, and insulin resistance. Future research should focus on identifying the optimal dosing and delivery methods to improve its metabolic benefits.
Conclusion:
In conclusion, TUDCA is a promising compound that has potential therapeutic benefits in various diseases. Its anti-inflammatory, anti-apoptotic, and antioxidant properties make it a promising candidate for the treatment of liver, neurodegenerative, and metabolic disorders. Future research should focus on optimizing its dosing and delivery methods to improve its efficacy and reduce its side effects.

合成方法

TUDCA can be synthesized by the reaction of taurine with ursodeoxycholic acid. The reaction involves the use of a Lewis acid catalyst, such as boron trifluoride, and a solvent, such as dichloromethane. The reaction proceeds under reflux conditions for several hours, and the resulting product is purified by column chromatography. The yield of TUDCA is typically around 50-60%.

属性

IUPAC Name

2-[7-[(4-tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26O5/c1-14-18-10-11-20(15(2)22(18)29-23(27)19(14)12-21(25)26)28-13-16-6-8-17(9-7-16)24(3,4)5/h6-11H,12-13H2,1-5H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRPOXEWPNXKWBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC3=CC=C(C=C3)C(C)(C)C)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[7-[(4-Tert-butylphenyl)methoxy]-4,8-dimethyl-2-oxochromen-3-yl]acetic acid

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。